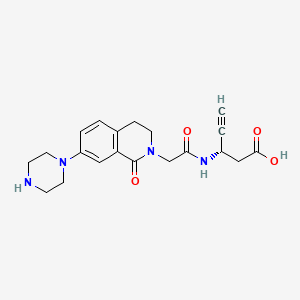

L-767679

Description

Properties

CAS No. |

182198-53-4 |

|---|---|

Molecular Formula |

C20H24N4O4 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid |

InChI |

InChI=1S/C20H24N4O4/c1-2-15(11-19(26)27)22-18(25)13-24-8-5-14-3-4-16(12-17(14)20(24)28)23-9-6-21-7-10-23/h1,3-4,12,15,21H,5-11,13H2,(H,22,25)(H,26,27)/t15-/m1/s1 |

InChI Key |

QTVKUFZTCJLGEJ-OAHLLOKOSA-N |

Isomeric SMILES |

C#C[C@H](CC(=O)O)NC(=O)CN1CCC2=C(C1=O)C=C(C=C2)N3CCNCC3 |

Canonical SMILES |

C#CC(CC(=O)O)NC(=O)CN1CCC2=C(C1=O)C=C(C=C2)N3CCNCC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 767,679 L 767679 L-767,679 L-767679 N-((7-(piperazin-1-yl)-3,4-dihydro-1(1H)-isoquinolinone-2-yl)acetyl)-3-(ethynyl)-beta-alanine |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of L-738,167: A Technical Guide to a Potent GPIIb/IIIa Antagonist

A Note on Compound Identification: Initial searches for "L-767679" did not yield specific information regarding a compound with that designation involved in fibrinogen receptor antagonism. However, literature review strongly suggests a typographical error in the original query, and that the intended compound of interest is L-738,167 , a well-characterized and potent antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This guide will proceed under the assumption that L-738,167 is the correct compound of interest.

Executive Summary

L-738,167 is a non-peptide, orally active antagonist of the platelet integrin receptor GPIIb/IIIa. This receptor plays a pivotal role in the final common pathway of platelet aggregation, mediating the binding of fibrinogen and other ligands, which leads to the formation of a platelet plug. By competitively inhibiting this interaction, L-738,167 effectively blocks platelet aggregation, positioning it as a significant agent in antithrombotic therapy. This technical guide provides an in-depth exploration of the mechanism of action of L-738,167, including its molecular target, binding kinetics, downstream signaling effects, and the experimental methodologies used for its characterization.

Molecular Target and Binding Profile

The primary molecular target of L-738,167 is the Glycoprotein IIb/IIIa (αIIbβ3) receptor , an integrin found on the surface of platelets. This receptor exists in a low-affinity state on resting platelets and undergoes a conformational change to a high-affinity state upon platelet activation by various agonists (e.g., ADP, thrombin, collagen). In its high-affinity state, GPIIb/IIIa binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.

L-738,167 is a highly potent and specific antagonist of this receptor. It exhibits a high binding affinity, as demonstrated by equilibrium binding measurements.

Quantitative Binding Data for L-738,167

| Parameter | Value | Method | Reference |

| Apparent Dissociation Constant (KD) | 0.1 to 0.2 nM | Equilibrium binding with fluorescent ligands | [1] |

| Kinetic Dissociation Rate (koff) | (4.1 ± 0.1) x 10-4 s-1 | Kinetic dissociation using a fluorescent ligand | [1] |

| Half-life (t1/2) of Receptor Occupancy | 28 minutes | Calculated from koff | [1] |

Mechanism of Action: Inhibition of Platelet Aggregation

L-738,167 functions as a competitive antagonist, binding to the GPIIb/IIIa receptor and thereby preventing the binding of its natural ligand, fibrinogen. This direct blockade of the final common pathway of platelet aggregation makes it an effective inhibitor regardless of the initial platelet activation stimulus.

Signaling Pathway of GPIIb/IIIa-Mediated Platelet Aggregation and Inhibition by L-738,167

The following diagram illustrates the central role of GPIIb/IIIa in platelet aggregation and the point of intervention for L-738,167.

References

An In-depth Technical Guide on the Fibrinogen Receptor Antagonist Activity of Non-Peptide GPIIb/IIIa Inhibitors

Disclaimer: Initial searches for the specific compound "L-767679" did not yield any publicly available data. Therefore, this guide will focus on the well-characterized and clinically relevant non-peptide fibrinogen receptor antagonist, Tirofiban (L-700462) , as a representative example to fulfill the core requirements of this technical guide. The principles and methodologies described are broadly applicable to the study of other small molecule fibrinogen receptor antagonists.

This technical guide provides a comprehensive overview of the fibrinogen receptor antagonist activity of non-peptide inhibitors, with a focus on Tirofiban. It is intended for researchers, scientists, and drug development professionals working in the fields of thrombosis, hemostasis, and cardiovascular pharmacology.

Introduction to Fibrinogen Receptor Antagonism

The platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3, is a key mediator of platelet aggregation.[1][2] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble fibrinogen.[2] A single fibrinogen molecule can then bridge two adjacent platelets, leading to the formation of a platelet thrombus.[2] Antagonists of the fibrinogen receptor are potent antiplatelet agents that prevent this interaction, thereby inhibiting thrombus formation.[3] These agents are critical in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[1][3]

Non-peptide antagonists, such as Tirofiban, were designed to mimic the Arg-Gly-Asp (RGD) sequence of fibrinogen that is responsible for its binding to GPIIb/IIIa. These small molecules offer advantages over antibody-based antagonists, including a shorter half-life and reversible inhibition.

Mechanism of Action of Tirofiban

Tirofiban is a selective and reversible antagonist of the GPIIb/IIIa receptor.[4] By binding to the receptor, it competitively inhibits the binding of fibrinogen, thus preventing platelet aggregation.[4][5] This action is the final common pathway of platelet aggregation, making GPIIb/IIIa antagonists highly effective antiplatelet agents.[1][2]

Signaling Pathway of Platelet Aggregation and Inhibition by Tirofiban

Caption: Mechanism of Tirofiban action on platelet aggregation.

Quantitative Activity of Tirofiban

The inhibitory activity of Tirofiban has been characterized in various in vitro and ex vivo assays. The following table summarizes key quantitative data.

| Parameter | Value | Species | Assay Conditions | Reference |

| In Vitro | ||||

| IC50 (Platelet Aggregation) | Varies with agonist | Human | Platelet-Rich Plasma (PRP) | [6] |

| IC50 (sCD40L Release) | ~80% inhibition | Human | Stimulated with thrombin receptor agonist | [6] |

| Ex Vivo | ||||

| Inhibition of Platelet Aggregation | Dose-dependent | Human | Following intravenous administration | [7] |

| In Vivo | ||||

| Plasma Half-life | ~2 hours | Human | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fibrinogen receptor antagonist activity. Below are protocols for key experiments.

This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for assessing platelet aggregation inhibition.

Protocol:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

Incubation: Pre-incubate aliquots of the adjusted PRP with varying concentrations of Tirofiban or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Aggregation Measurement: Place the PRP samples in an aggregometer cuvette with a stir bar. Add a platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide) to induce aggregation.

-

Data Recording: Monitor the change in light transmittance through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: The maximum aggregation for each concentration of the antagonist is recorded. The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal aggregation, is then calculated from the dose-response curve.

This assay directly measures the ability of a compound to compete with fibrinogen for binding to the GPIIb/IIIa receptor.

Protocol:

-

Receptor Preparation: Purify GPIIb/IIIa receptors from human platelets or use recombinant receptors.

-

Plate Coating: Coat microtiter plate wells with the purified GPIIb/IIIa receptors.

-

Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., bovine serum albumin).

-

Competition Reaction: Add a fixed concentration of labeled fibrinogen (e.g., biotinylated or radiolabeled) and varying concentrations of Tirofiban or a control substance to the wells.

-

Incubation: Incubate the plate to allow for competitive binding to occur.

-

Washing: Wash the wells to remove unbound reagents.

-

Detection: Detect the amount of labeled fibrinogen bound to the receptors. For biotinylated fibrinogen, this can be achieved using a streptavidin-enzyme conjugate followed by a colorimetric or chemiluminescent substrate.

-

Data Analysis: The amount of bound labeled fibrinogen is inversely proportional to the concentration of the competing antagonist. The IC50 value is determined from the resulting dose-response curve.

Concluding Remarks

Tirofiban is a potent and selective non-peptide fibrinogen receptor antagonist that effectively inhibits platelet aggregation. The experimental protocols described in this guide are fundamental for the in-vitro and ex-vivo characterization of such compounds. A thorough understanding of these methodologies is essential for the discovery and development of new antithrombotic agents targeting the GPIIb/IIIa receptor. The logical and experimental workflows, as visualized in the provided diagrams, offer a clear path for the evaluation of fibrinogen receptor antagonist activity.

References

- 1. Platelet glycoprotein IIb/IIIa receptor antagonists and their use in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibitory effects of glycoprotein IIb/IIIa antagonists and aspirin on the release of soluble CD40 ligand during platelet stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacology of GP IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-767679 (CAS Number: 182198-53-4): A Potent Fibrinogen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-767679 is a potent, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Introduction

This compound, with the chemical formula C20H24N4O4 and a molecular weight of 384.43, is a hydrophilic zwitterion that has been investigated for its antithrombotic potential. Developed by Merck Research Laboratories, it acts as a fibrinogen receptor antagonist, specifically targeting the platelet integrin receptor GPIIb/IIIa. By blocking the binding of fibrinogen to this receptor, this compound effectively inhibits the final common pathway of platelet aggregation, a critical process in thrombosis. The acid N-[[7-(piperazin-1-yl)-3,4-dihydro-1(1H)-oxoisoquinolin-2-yl]acetyl]-3(S)-ethynyl-β-alanine, 6d (L-767,679), is a potent fibrinogen receptor antagonist able to inhibit the ADP-induced aggregation of human gel-filtered platelets.[1] An ethyl ester prodrug, L-767,685 (also known as L-775,318), was developed to improve oral absorption.[1][2]

Pharmacological Data

The primary pharmacological activity of this compound lies in its potent inhibition of platelet aggregation. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 (ADP-induced Platelet Aggregation) | 12 nM | Human gel-filtered platelets | [1][3] |

Mechanism of Action and Signaling Pathways

This compound exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This receptor, an integrin (αIIbβ3), undergoes a conformational change upon platelet activation by various agonists (e.g., ADP, thrombin, collagen). This change exposes the binding site for fibrinogen and other ligands containing the Arg-Gly-Asp (RGD) sequence. Fibrinogen, being a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet plug.

By blocking this interaction, this compound prevents platelet aggregation and thrombus formation. The antagonism of GPIIb/IIIa interferes with the "outside-in" signaling that normally occurs upon fibrinogen binding, which includes downstream events like platelet spreading, clot retraction, and further platelet activation.

Below are diagrams illustrating the mechanism of action and the relevant signaling pathway.

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This protocol is a generalized procedure based on standard methods for light transmission aggregometry (LTA).

Objective: To determine the in vitro inhibitory effect of this compound on platelet aggregation induced by Adenosine Diphosphate (ADP).

Materials:

-

Human whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[4]

-

3.8% tri-sodium citrate (B86180) anticoagulant.

-

Adenosine Diphosphate (ADP) solution.

-

This compound dissolved in a suitable vehicle.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Light Transmission Aggregometer.

Procedure:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect whole blood into tubes containing 3.8% tri-sodium citrate (9:1 blood to anticoagulant ratio).[5]

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[4]

-

Transfer the supernatant (PRP) to a separate polypropylene (B1209903) tube.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Pre-warm PRP and PPP samples to 37°C.[4]

-

Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[4]

-

Pipette a defined volume of the adjusted PRP into aggregometer cuvettes with a stir bar.

-

Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 2 minutes) at 37°C with stirring.

-

Add a fixed concentration of ADP to induce platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum aggregation percentage is determined for each concentration of this compound.

-

The IC50 value is calculated by plotting the percentage inhibition of aggregation against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Fibrinogen Receptor (GPIIb/IIIa) Binding Assay

This is a representative protocol for a competitive binding assay.

Objective: To determine the affinity of this compound for the GPIIb/IIIa receptor.

Materials:

-

Purified human GPIIb/IIIa receptor.

-

Radiolabeled or fluorescently labeled fibrinogen (e.g., 125I-fibrinogen).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+).

-

Filtration apparatus (e.g., glass fiber filters).

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Incubate a fixed concentration of purified GPIIb/IIIa receptor with a fixed concentration of labeled fibrinogen in the presence of varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free labeled fibrinogen by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound ligand.

-

Quantify the amount of bound labeled fibrinogen on the filters using a suitable detection method (e.g., scintillation counting for 125I).

-

The specific binding is determined by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled fibrinogen) from the total binding.

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the labeled fibrinogen (IC50) is determined.

-

The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo and Ex Vivo Evaluation

This compound has demonstrated oral activity in a dog model. In these studies, the compound was administered orally, and blood samples were drawn at various time points. The ability of the plasma from these samples to inhibit ADP-induced aggregation of platelets from untreated donor animals was then measured ex vivo. Although orally active, its ethyl ester prodrug, L-767,685, showed better absorption at a dose of 0.3 mg/kg.[1]

Conclusion

This compound is a potent and specific non-peptide antagonist of the platelet GPIIb/IIIa receptor. Its ability to effectively block fibrinogen binding and subsequent platelet aggregation highlights its potential as an antithrombotic agent. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and similar fibrinogen receptor antagonists. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, would be necessary for any potential clinical development.

References

L-767679: A Technical Overview of a Fibrinogen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the known properties of L-767679, a non-peptide fibrinogen receptor antagonist. Due to the limited availability of public data directly pertaining to this compound, this document also presents a broader overview of the mechanism of action and relevant biological pathways associated with this class of compounds, drawing parallels from more extensively studied molecules.

This compound: Core Molecular Data

This compound is a small molecule identified as an antagonist of fibrinogen receptors. Its fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₂₄N₄O₄ |

| Molecular Weight | 384.43 g/mol |

| CAS Number | 182198-53-4 |

Fibrinogen Receptor Antagonism: The Therapeutic Rationale

Fibrinogen receptor antagonists, such as this compound, represent a class of therapeutic agents primarily investigated for their antiplatelet and antithrombotic activities. The main target of these compounds is the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.

Mechanism of Action

The final common pathway in platelet aggregation, regardless of the initial stimulus (e.g., ADP, collagen, thrombin), is the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This binding creates cross-links between adjacent platelets, leading to the formation of a platelet plug. Non-peptide fibrinogen receptor antagonists competitively inhibit this interaction, thereby preventing platelet aggregation and thrombus formation.

The development of non-peptide antagonists was a significant advancement, offering the potential for orally active agents with improved pharmacokinetic profiles compared to earlier peptide-based inhibitors.

Signaling Pathways in Platelet Aggregation

The signaling cascade leading to platelet aggregation is a complex process that ultimately results in the conformational activation of the GPIIb/IIIa receptor. A simplified representation of this pathway is provided below.

Caption: Simplified signaling cascade leading to platelet aggregation and the inhibitory action of this compound.

Experimental Protocols for Evaluating Fibrinogen Receptor Antagonists

While specific experimental data for this compound is not publicly available, the following are standard methodologies used to characterize non-peptide fibrinogen receptor antagonists.

In Vitro Platelet Aggregation Assay

This assay is fundamental for assessing the potency of a GPIIb/IIIa antagonist.

Objective: To determine the concentration of the antagonist required to inhibit platelet aggregation by 50% (IC₅₀).

General Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

-

Platelet Aggregometry: A sample of PRP is placed in an aggregometer cuvette with a stir bar. A baseline light transmission is established.

-

Incubation with Antagonist: The test compound (e.g., this compound) at various concentrations is added to the PRP and incubated for a short period.

-

Induction of Aggregation: A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

-

Measurement: As platelets aggregate, the light transmission through the sample increases. This change is recorded over time.

-

Data Analysis: The percentage of aggregation inhibition is calculated for each concentration of the antagonist, and the IC₅₀ value is determined.

GPIIb/IIIa-Fibrinogen Binding Assay

This assay directly measures the ability of the antagonist to block the binding of fibrinogen to its receptor.

Objective: To determine the concentration of the antagonist that inhibits 50% of fibrinogen binding to GPIIb/IIIa (IC₅₀).

General Protocol:

-

Receptor and Ligand Preparation: Purified GPIIb/IIIa receptors are coated onto microtiter plates. Fibrinogen is labeled with a detectable marker (e.g., biotin, radioisotope).

-

Competitive Binding: The labeled fibrinogen and varying concentrations of the test antagonist are added to the wells containing the immobilized GPIIb/IIIa receptors.

-

Incubation and Washing: The plate is incubated to allow binding to occur. Unbound reagents are then washed away.

-

Detection: The amount of bound labeled fibrinogen is quantified using a suitable detection method (e.g., streptavidin-HRP for biotinylated fibrinogen).

-

Data Analysis: The inhibition of fibrinogen binding is plotted against the antagonist concentration to calculate the IC₅₀.

Caption: General experimental workflow for the in vitro characterization of fibrinogen receptor antagonists.

Concluding Remarks

This compound is identified as a non-peptide fibrinogen receptor antagonist with a molecular formula of C₂₀H₂₄N₄O₄ and a molecular weight of 384.43 g/mol . While detailed public information on this specific compound is scarce, its classification places it within a well-studied group of antithrombotic agents. The therapeutic potential of such molecules lies in their ability to inhibit the final common pathway of platelet aggregation by blocking the GPIIb/IIIa receptor. Further research and publication of data specific to this compound are necessary to fully elucidate its pharmacological profile and potential clinical utility. The methodologies and pathways described herein provide a foundational understanding of the experimental and biological context relevant to this compound and other compounds in its class.

The Role of L-767679 in P-glycoprotein Efflux: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Research Findings and Limitations

An extensive review of publicly available scientific literature was conducted to gather data on the interaction between the compound L-767679 and the P-glycoprotein (P-gp) efflux pump. The objective was to compile a comprehensive technical guide detailing its mechanism of action, quantitative interaction data, and relevant experimental protocols.

Despite a thorough search of scholarly articles and research databases, no specific quantitative data, such as IC50 or Ki values, could be found that characterize the direct interaction of this compound with P-glycoprotein. Furthermore, detailed experimental protocols specifically utilizing this compound to investigate P-gp efflux, such as P-gp ATPase activity assays or photoaffinity labeling studies, were not available in the accessed literature.

The conducted searches yielded general information regarding P-glycoprotein function, its role in multidrug resistance, and standard methodologies used to study P-gp inhibitors and substrates. However, this compound was not identified as a compound of interest in the context of P-glycoprotein modulation within the scope of the available research.

Based on the comprehensive literature search, there is currently insufficient publicly available data to construct an in-depth technical guide on the role of this compound in P-glycoprotein efflux as originally requested. The scientific community has not published research that specifically details the quantitative aspects or the precise molecular mechanisms of this compound's interaction with P-gp.

Therefore, the core requirements of this technical guide, including the presentation of quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows related to this compound and P-glycoprotein, cannot be fulfilled at this time. Further primary research would be required to establish and characterize the role, if any, of this compound in P-glycoprotein-mediated efflux.

Unraveling the Intestinal Journey of L-767,679: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core intestinal absorption characteristics of L-767,679, a hydrophilic zwitterion. The following sections provide a comprehensive overview of its permeability, metabolic stability, and the experimental frameworks used to determine these properties. The primary barrier to the oral delivery of L-767,679 has been identified as its low lipophilicity, rather than significant intestinal efflux or metabolism[1].

Quantitative Analysis of Intestinal Permeability

The intestinal absorption of L-767,679 has been evaluated using both in vitro and in situ models. The data consistently indicates that the compound's inherent hydrophilic nature is the principal factor limiting its passage across the intestinal epithelium.

| Parameter | Model | Observation | Implication | Reference |

| Transport Direction | Caco-2 Cell Model | Transport of L-767,679 was not significantly oriented in the secretory (basal-to-apical) direction. | Suggests that L-767,679 is not a significant substrate for apically located efflux transporters like P-glycoprotein in this model. | [1] |

| Effect of Efflux Inhibitor | In situ Rat Intestinal Loop | The absorption of L-767,679 was not affected by the P-glycoprotein inhibitor, verapamil (B1683045). | Confirms in a live model that P-glycoprotein-mediated efflux is not a primary barrier to the intestinal absorption of L-767,679. | [1] |

| Metabolic Stability | Caco-2 Cell Model | No metabolism of L-767,679 was observed. | Indicates high stability against the metabolic enzymes present in Caco-2 cells. | [1] |

| Metabolic Stability | In situ Rat Intestinal Loop | L-767,679 was found to be resistant to intestinal metabolism. | Demonstrates stability against metabolic enzymes in the rat intestine under the experimental conditions. | [1] |

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the absorption data for L-767,679. The two key experimental models used were the Caco-2 cell permeability assay and the in situ rat intestinal loop model.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from a human colon carcinoma, is widely used as a model of the intestinal epithelial barrier due to its ability to differentiate into a monolayer of cells with characteristics of absorptive enterocytes[2].

Cell Culture and Monolayer Formation:

-

Cell Seeding: Caco-2 cells are seeded onto semipermeable membrane supports within a Transwell™ system[3].

-

Culture Medium: The cells are maintained in a suitable culture medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and L-glutamine[4].

-

Differentiation: The cells are cultured for a period of 18-22 days to allow for the formation of a confluent and polarized monolayer with well-defined tight junctions[3]. Monolayer integrity is often monitored by measuring the transepithelial electrical resistance (TEER)[2].

Transport Studies:

-

Compound Addition: A solution containing L-767,679 is added to the apical (donor) compartment of the Transwell™ system.

-

Sampling: At predetermined time intervals, samples are taken from the basolateral (receiver) compartment to quantify the amount of L-767,679 that has traversed the cell monolayer.

-

Bidirectional Transport: To investigate the role of active efflux, transport is also measured in the basolateral-to-apical direction. An efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the B-A direction by the Papp in the A-B direction[3]. For L-767,679, this ratio was not indicative of significant efflux[1].

-

Inhibitor Studies: To identify specific transporters, the experiment can be repeated in the presence of known inhibitors, such as verapamil for P-glycoprotein[1].

In Situ Rat Intestinal Loop Model

This in vivo model provides a more physiologically relevant system for studying intestinal absorption by maintaining intact blood supply and innervation.

Surgical Procedure:

-

Animal Preparation: A rat is anesthetized, and the abdominal cavity is opened via a midline incision.

-

Intestinal Segment Isolation: A specific segment of the small intestine (e.g., jejunum) is identified and isolated.

-

Cannulation: Catheters are inserted at both ends of the isolated intestinal segment to create a closed loop.

-

Dosing Solution Administration: A solution containing L-767,679, with or without inhibitors like verapamil, is instilled into the lumen of the isolated loop[1].

Sample Collection and Analysis:

-

Blood Sampling: Blood samples are collected from a major blood vessel (e.g., mesenteric vein) draining the isolated intestinal segment at various time points.

-

Lumenal Content Analysis: At the end of the experiment, the remaining content in the intestinal loop can be collected to determine the extent of absorption.

-

Quantification: The concentration of L-767,679 in the blood or plasma samples is determined using a suitable analytical method, such as HPLC-MS/MS.

Visualizing the Process

To further clarify the experimental design and the factors influencing the intestinal absorption of L-767,679, the following diagrams are provided.

Conclusion

The intestinal absorption of L-767,679 is primarily constrained by its hydrophilic nature, which limits its ability to passively diffuse across the lipid membranes of enterocytes. In vitro and in situ studies have demonstrated that it is not a significant substrate for P-glycoprotein-mediated efflux, nor does it undergo substantial intestinal metabolism[1]. These findings are critical for guiding future drug development efforts, such as the design of more lipophilic prodrugs, to enhance the oral bioavailability of this compound.

References

- 1. In vitro and in vivo evaluations of intestinal barriers for the zwitterion L-767,679 and its carboxyl ester prodrug L-775,318. Roles of efflux and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caco-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caco-2 Permeability | Evotec [evotec.com]

- 4. CACO-2. Culture Collections [culturecollections.org.uk]

The Synthesis of L-767679 and its Prodrug L-775318: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the selective COX-2 inhibitor, L-767679, also known as NS-398, and its conceptual prodrug, L-775318. While specific literature detailing the direct synthesis of L-775318 is not publicly available, this document outlines a plausible and scientifically supported synthetic pathway for this compound and explores a common prodrug strategy that could be employed for the synthesis of L-775318.

Core Compound: this compound (NS-398)

This compound, chemically named N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, is a well-characterized selective inhibitor of cyclooxygenase-2 (COX-2). Its synthesis is a multi-step process involving the formation of a key ether linkage followed by sulfonylation.

Proposed Synthesis of this compound (NS-398)

A likely synthetic route to this compound (NS-398) can be conceptualized based on established organic chemistry principles and analogous syntheses of similar diaryl sulfonamide compounds. The key steps would involve the synthesis of the 2-cyclohexyloxy-4-nitroaniline intermediate, followed by its reaction with methanesulfonyl chloride.

Step 1: Synthesis of 2-Cyclohexyloxy-4-nitroaniline

This intermediate can be prepared through a nucleophilic aromatic substitution reaction. 1-chloro-2-nitro-4-aminobenzene can be reacted with cyclohexanol (B46403) in the presence of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage.

Step 2: Sulfonylation of 2-Cyclohexyloxy-4-nitroaniline

The synthesized 2-cyclohexyloxy-4-nitroaniline is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, like pyridine, to yield the final product, N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (this compound or NS-398).

Caption: Proposed synthetic pathway for this compound (NS-398).

Prodrug Strategy: Synthesis of L-775318

A common and effective strategy to create a prodrug of a sulfonamide-containing compound is through N-acylation. This approach can enhance solubility and modify the pharmacokinetic profile of the parent drug. For this compound, the prodrug L-775318 would likely be an N-acyl derivative.

Proposed Synthesis of L-775318 from this compound

The synthesis of the prodrug L-775318 would involve the acylation of the sulfonamide nitrogen of this compound. This can be achieved by reacting this compound with an appropriate acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. The choice of the acylating agent would determine the specific promoiety attached to the parent drug.

Caption: General scheme for the synthesis of prodrug L-775318 from this compound.

Quantitative Data

| Parameter | This compound (NS-398) Synthesis | L-775318 Synthesis |

| Starting Materials | 1-chloro-2-nitro-4-aminobenzene, Cyclohexanol, Methanesulfonyl chloride | This compound, Acylating Agent |

| Key Reagents | Sodium Hydride, Pyridine | Base (e.g., Triethylamine) |

| Reaction Conditions | Temperature, Time, Solvent | Temperature, Time, Solvent |

| Yield (%) | Typically reported in the range of 50-70% for similar reactions. | Dependent on the specific acylating agent and reaction conditions. |

| Purity (%) | >98% (determined by HPLC) | >98% (determined by HPLC) |

| Characterization | NMR (¹H, ¹³C), Mass Spectrometry, IR Spectroscopy | NMR (¹H, ¹³C), Mass Spectrometry, IR Spectroscopy |

Experimental Protocols

Detailed experimental protocols would be essential for the successful synthesis of these compounds. Below are generalized procedures based on standard laboratory practices for the proposed synthetic steps.

Protocol 1: Synthesis of 2-Cyclohexyloxy-4-nitroaniline

-

To a solution of 1-chloro-2-nitro-4-aminobenzene in a suitable aprotic solvent (e.g., THF), add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add cyclohexanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (NS-398)

-

Dissolve 2-cyclohexyloxy-4-nitroaniline in pyridine.

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Protocol 3: Synthesis of Prodrug L-775318

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine).

-

Add the desired acylating agent (e.g., acetyl chloride) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Biological Context

This compound (NS-398) is a selective inhibitor of COX-2, an enzyme involved in the inflammatory pathway. COX-2 converts arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 isoform, which is involved in maintaining the integrity of the stomach lining and platelet function. This selectivity profile is a key advantage in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The development of a prodrug like L-775318 aims to further improve the therapeutic index of this compound by modifying its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). An N-acyl sulfonamide prodrug would be designed to be inactive until it is metabolized in the body to release the active parent drug, this compound.

Caption: Simplified signaling pathway showing the action of this compound.

L-767679 and its Aqueous Solubility: A Technical Overview for Drug Development Professionals

Despite a comprehensive search of scientific literature and publicly available data, specific quantitative information regarding the solubility of L-767679 in aqueous buffers is not available. This technical guide, therefore, provides a framework for understanding and determining the aqueous solubility of a compound like this compound, intended for researchers, scientists, and drug development professionals.

This compound, with the molecular formula C₂₀H₂₄N₄O₄ and a molecular weight of 384.43 g/mol , is classified as a fibrinogen receptor antagonist. The aqueous solubility of such a compound is a critical physicochemical property that significantly influences its biopharmaceutical characteristics, including dissolution, absorption, and ultimately, its bioavailability and therapeutic efficacy.

The Critical Role of Aqueous Solubility in Drug Development

Aqueous solubility is a primary determinant of a drug candidate's success. Poor solubility can lead to a host of challenges during drug development, including:

-

Inconsistent and low oral bioavailability: For a drug to be absorbed through the gastrointestinal tract, it must first be in solution.

-

Difficulties in formulation development: Creating suitable dosage forms, particularly for intravenous administration, becomes challenging.

-

Unreliable in vitro assay results: Precipitation of the compound in assay media can lead to inaccurate pharmacological data.

-

Increased development time and cost: Overcoming solubility issues often requires significant formulation efforts and can delay a compound's progression to clinical trials.

Given the importance of this parameter, determining the aqueous solubility of a new chemical entity like this compound is a fundamental step in its preclinical development.

Framework for Solubility Data Presentation

While specific data for this compound is unavailable, researchers investigating its properties would typically summarize their findings in a structured format. The following table serves as a template for presenting such data, allowing for easy comparison across different experimental conditions.

| Buffer System | pH | Temperature (°C) | Ionic Strength (mM) | Solubility (µg/mL) | Solubility (µM) | Method Used |

| Phosphate-Buffered Saline | 7.4 | 25 | 154 | Data Not Available | Data Not Available | e.g., Shake-Flask |

| Phosphate-Buffered Saline | 7.4 | 37 | 154 | Data Not Available | Data Not Available | e.g., Shake-Flask |

| TRIS Buffer | 7.4 | 25 | 50 | Data Not Available | Data Not Available | e.g., Shake-Flask |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | - | Data Not Available | Data Not Available | e.g., Shake-Flask |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | - | Data Not Available | Data Not Available | e.g., Shake-Flask |

General Experimental Protocols for Determining Aqueous Solubility

Two primary types of solubility are typically measured during drug discovery and development: thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Solubility)

This is the "gold standard" for solubility measurement and represents the true equilibrium solubility of a compound in a given solvent. The most common method is the Shake-Flask Method .

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the aqueous buffer in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The undissolved solid is separated from the solution. This is commonly achieved by centrifugation followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound is used for accurate quantification.

Kinetic Solubility

This method is often used in early drug discovery for high-throughput screening as it is faster than the thermodynamic method. It measures the concentration at which a compound, dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), precipitates when added to an aqueous buffer.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in DMSO.

-

Addition to Buffer: Aliquots of the DMSO stock solution are added to the aqueous buffer in a multi-well plate.

-

Precipitation Detection: The formation of a precipitate is monitored over a shorter incubation period (e.g., 1-2 hours). This can be detected by various methods, including:

-

Turbidimetry/Nephelometry: Measuring the light scattering caused by insoluble particles.

-

Direct UV/LC-MS Analysis: After a separation step (filtration or centrifugation), the concentration of the compound remaining in the solution is measured.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

In-Depth Technical Guide: Stability of the Fibrinogen Receptor Antagonist L-767679 Under Experimental Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability characteristics of L-767679, a potent fibrinogen receptor antagonist. Due to the limited availability of public data on the stability of this compound under a wide range of experimental conditions, this document focuses on the available information regarding its prodrugs and the general principles of stability testing for pharmaceutical compounds. Furthermore, it details the signaling pathway associated with its mechanism of action.

Introduction to this compound

This compound is a non-peptide fibrinogen receptor antagonist that targets the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor on platelets. By blocking the binding of fibrinogen to this receptor, this compound effectively inhibits platelet aggregation, a critical step in thrombus formation. Its therapeutic potential lies in the prevention and treatment of thrombotic cardiovascular events.

To enhance its oral bioavailability, ester prodrugs of this compound have been developed, such as L-775,318 (a benzyl (B1604629) ester). These prodrugs are designed to be more lipophilic and are converted to the active compound, this compound, in vivo. The stability of both the parent drug and its prodrugs is a critical factor in its development and formulation.

Stability of this compound and its Prodrugs

While specific quantitative data on the forced degradation of this compound under various stress conditions (e.g., pH, temperature, oxidation, photolysis) is not extensively available in the public domain, insights can be drawn from studies on its ester prodrugs. The evaluation of these prodrugs inherently involves assessing their conversion to this compound, which provides indirect information about the stability of the parent molecule under physiological conditions.

A key study in this area is "In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist" by Prueksaritanont, T., et al., published in Drug Metabolism and Disposition. This research is central to understanding the bioconversion and, by extension, the stability of the active compound in biological matrices.

General Considerations for Stability:

For small molecule pharmaceuticals like this compound, stability studies are crucial to identify potential degradation pathways and to develop stable formulations.[1][2] Common degradation pathways include hydrolysis, oxidation, and photolysis.

-

Hydrolysis: The ester linkage in prodrugs like L-775,318 is susceptible to hydrolysis, which is the intended mechanism of activation in vivo. The rate of hydrolysis is often pH-dependent.

-

Oxidation: Certain functional groups within a molecule can be prone to oxidation, which can be initiated by exposure to oxygen, light, or certain metal ions.

-

Photostability: Exposure to light, particularly UV radiation, can lead to degradation of photosensitive compounds.

Experimental Protocols for Stability Assessment

Standard industry practices for assessing the stability of a drug substance like this compound involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These studies expose the drug to harsh conditions to accelerate degradation and identify potential degradants.

A typical forced degradation study would involve the following conditions:

-

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at various temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Exposing the drug substance to light sources as specified in ICH Q1B guidelines.

Analytical Methodology:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential to separate and quantify the parent drug from its degradation products.

Signaling Pathway of the Fibrinogen Receptor (Integrin αIIbβ3)

This compound acts by antagonizing the integrin αIIbβ3 receptor. The signaling of this receptor is bidirectional, involving "inside-out" and "outside-in" signaling pathways that are crucial for platelet activation and aggregation.[3][4][5]

Inside-Out Signaling: Receptor Activation

In resting platelets, the αIIbβ3 receptor is in a low-affinity, bent conformation.[4][6] Upon platelet activation by agonists such as thrombin, ADP, or collagen, intracellular signaling cascades lead to the activation of the αIIbβ3 receptor.[3][5] This "inside-out" signaling pathway involves the binding of talin and kindlin to the cytoplasmic tails of the β3 subunit, which induces a conformational change in the extracellular domain of the receptor to a high-affinity, extended state capable of binding fibrinogen.[5]

Caption: Inside-out signaling cascade leading to the activation of the integrin αIIbβ3 receptor.

Outside-In Signaling: Post-Ligand Binding Events

Once fibrinogen binds to the activated αIIbβ3 receptor, it triggers "outside-in" signaling.[4][7] This process involves the clustering of integrin receptors and the recruitment of various signaling proteins to the cytoplasmic tails, including Src family kinases and Syk.[7] This cascade of events leads to the reorganization of the actin cytoskeleton, resulting in platelet spreading, stabilization of the platelet plug, and clot retraction.[4] this compound, by blocking fibrinogen binding, prevents these downstream signaling events.

Caption: Outside-in signaling pathway initiated by fibrinogen binding to integrin αIIbβ3.

Summary and Future Directions

The stability of this compound is a critical attribute for its successful development as a therapeutic agent. While detailed public data on its stability under various experimental conditions are scarce, the principles of pharmaceutical stability testing and the studies on its prodrugs provide a foundational understanding. Further research and publication of these stability studies would be highly beneficial to the scientific community.

The mechanism of action of this compound through the inhibition of the integrin αIIbβ3 signaling pathway is well-understood. The provided diagrams illustrate the key steps in both the activation of the receptor and the subsequent downstream signaling events that are blocked by this potent antagonist. A thorough understanding of these pathways is essential for the rational design and development of novel antiplatelet therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, signal transduction, activation, and inhibition of integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, signal transduction, activation, and inhibition of integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

L-767679 and Efflux Transporters: A Technical Guide to Characterizing Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efflux transporters, such as P-glycoprotein (P-gp, MDR1, or ABCB1), Multidrug Resistance-Associated Proteins (MRPs or ABCCs), and Breast Cancer Resistance Protein (BCRP or ABCG2), are key players in drug disposition and can significantly impact the pharmacokinetics and efficacy of therapeutic agents.[1][2][3] These transporters, located in critical tissues like the intestine, liver, kidney, and the blood-brain barrier, actively pump a wide array of substrates out of cells, thereby limiting drug absorption and tissue penetration.[4][5] Understanding the interaction of a new chemical entity, such as L-767679, with these transporters is a critical step in preclinical drug development.

This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of a compound with major efflux transporters. While specific data on the interaction of this compound with efflux transporters is not currently available in the public domain, this document outlines the standard experimental workflows and data interpretation strategies that would be employed to determine if this compound is a substrate, inhibitor, or neither, of P-gp, MRPs, and BCRP.

Characterizing Compound Interaction with Efflux Transporters

A multi-pronged approach is typically employed to definitively characterize the nature of a compound's interaction with efflux transporters.[6][7] This involves a combination of cell-based transport assays and membrane-based biochemical assays.

Data Presentation: Summary of Key Quantitative Endpoints

The following tables summarize the critical quantitative data that would be generated from the experimental protocols described in this guide to characterize the interaction of a compound like this compound with efflux transporters.

Table 1: Bidirectional Permeability and Efflux Ratio in Caco-2 Cells

| Compound | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| This compound | A → B | Value | Value |

| B → A | Value | ||

| Control Substrate (e.g., Digoxin for P-gp) | A → B | Value | Value |

| B → A | Value | ||

| This compound + Inhibitor (e.g., Verapamil) | A → B | Value | Value |

| B → A | Value |

Table 2: Inhibition of Probe Substrate Transport in Caco-2 Cells

| Inhibitor | Probe Substrate | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |

| This compound | Digoxin (P-gp) | Multiple Concentrations | Values | Value |

| Estrone-3-sulfate (BCRP) | Multiple Concentrations | Values | Value | |

| MK-571 (MRP2) | Multiple Concentrations | Values | Value | |

| Positive Control Inhibitor | Respective Probe | Multiple Concentrations | Values | Value |

Table 3: P-glycoprotein ATPase Activity

| Compound | Concentration (µM) | Basal ATPase Activity (nmol Pi/min/mg) | Fold Stimulation |

| This compound | Multiple Concentrations | Values | Values |

| Verapamil (B1683045) (Positive Control) | Multiple Concentrations | Values | Values |

| Sodium Orthovanadate (Inhibitor Control) | Concentration | Value | Value |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Caco-2 Bidirectional Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses several key efflux transporters, making it a widely used in vitro model for predicting intestinal drug absorption and efflux.[8][9][10]

Objective: To determine the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio. An efflux ratio significantly greater than 2 suggests the involvement of active efflux.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell™ plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[9]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment.

-

Transport Study:

-

The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The test compound (this compound) is added to either the apical (donor) or basolateral (donor) chamber.

-

Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes).

-

To identify the specific transporter involved, the experiment can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp, fumitremorgin C for BCRP).[9]

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

-

Data Calculation: The apparent permeability (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.

-

The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

-

P-glycoprotein ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux its substrates. The interaction of a compound with P-gp can often be detected by a change in its ATPase activity.

Objective: To determine if this compound stimulates or inhibits the ATPase activity of P-gp.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing human P-gp (e.g., from baculovirus-infected insect cells) are used.

-

Assay Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by P-gp. A common method is the Pgp-Glo™ Assay, which measures the remaining ATP after the reaction using a luciferase-based detection system.[11]

-

Procedure:

-

P-gp-containing membranes are incubated with the test compound (this compound) at various concentrations in the presence of ATP.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The amount of ATP consumed is determined, which is proportional to the P-gp ATPase activity.

-

-

Data Interpretation:

-

Stimulation: An increase in ATPase activity compared to the basal level suggests that the compound is a P-gp substrate.

-

Inhibition: A decrease in the verapamil-stimulated ATPase activity indicates that the compound may be a P-gp inhibitor.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the characterization of drug-transporter interactions.

References

- 1. bioivt.com [bioivt.com]

- 2. Interaction of anthelmintic drugs with P-glycoprotein in recombinant LLC-PK1-mdr1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 5. wjgnet.com [wjgnet.com]

- 6. Role of Basic Residues within or near the Predicted Transmembrane Helix 2 of the Human Breast Cancer Resistance Protein in Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Promoter characterization and genomic organization of the human breast cancer resistance protein (ATP-binding cassette transporter G2) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P-glycoprotein related drug interactions: clinical importance and a consideration of disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: L-767679 Caco-2 Permeability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the oral absorption of drug candidates.[1][2] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the human intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins.[1][3] This model is instrumental in assessing the intestinal permeability of a compound and identifying whether it is a substrate of efflux transporters, such as P-glycoprotein (P-gp).[1][3][4]

This document provides a detailed protocol for conducting a bidirectional Caco-2 permeability assay to evaluate the permeability of the test compound L-767679 and to determine its potential as a substrate for efflux transporters. The protocol covers cell culture, experimental procedures for apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport, and data analysis.

Experimental Protocols

Caco-2 Cell Culture and Maintenance

-

Cell Culture: Caco-2 cells are cultured in T-75 flasks using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency.

-

Seeding on Transwell™ Inserts: For permeability assays, Caco-2 cells are seeded onto the apical side of Transwell™ inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².

-

Differentiation: The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions. The culture medium is replaced every 2-3 days.

Bidirectional Permeability Assay

A bidirectional assay is performed to measure the transport of this compound in both the absorptive (apical to basolateral, A-B) and secretive (basolateral to apical, B-A) directions.[1][3]

2.2.1. Monolayer Integrity Assessment

Prior to the transport experiment, the integrity of the Caco-2 cell monolayer must be confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Equilibrate the cell monolayers in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4) for 30 minutes at 37°C.[5]

-

Measure the TEER of each well using a voltmeter.

-

Only monolayers with TEER values ≥ 200 Ω·cm² are used for the permeability assay.[5]

2.2.2. Transport Experiment

-

Preparation of Dosing Solutions: Prepare the dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).[1][2] For investigating P-gp involvement, a separate set of experiments can be conducted in the presence of a P-gp inhibitor, such as verapamil (B1683045) (e.g., 100 µM).[1]

-

Apical to Basolateral (A-B) Transport:

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Remove the buffer from the apical (donor) compartment and replace it with the this compound dosing solution.

-

-

Basolateral to Apical (B-A) Transport:

-

Add fresh transport buffer to the apical (receiver) compartment.

-

Remove the buffer from the basolateral (donor) compartment and replace it with the this compound dosing solution.

-

-

Incubation: Incubate the plates at 37°C on an orbital shaker.

-

Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment. Immediately replace the volume of the collected sample with fresh, pre-warmed transport buffer. A sample from the donor compartment should be taken at the beginning and end of the experiment to calculate mass balance.

-

Sample Analysis: Analyze the concentration of this compound in all samples using a suitable analytical method, such as LC-MS/MS.

Data Presentation

The permeability of this compound is expressed as the apparent permeability coefficient (Papp), calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of drug transport into the receiver compartment.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the drug in the donor compartment.

The potential for active efflux is determined by calculating the efflux ratio:

Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is indicative of active efflux.[3]

Quantitative Data Summary

Below are tables summarizing hypothetical data for the permeability of this compound.

Table 1: Apparent Permeability (Papp) of this compound

| Direction | Papp (x 10⁻⁶ cm/s) |

| Apical to Basolateral (A-B) | 1.5 |

| Basolateral to Apical (B-A) | 7.5 |

Table 2: Efflux Ratio of this compound

| Parameter | Value |

| Papp (B-A) / Papp (A-B) | 5.0 |

Table 3: Effect of P-gp Inhibitor (Verapamil) on this compound Permeability

| Direction | Papp without Verapamil (x 10⁻⁶ cm/s) | Papp with Verapamil (x 10⁻⁶ cm/s) |

| Apical to Basolateral (A-B) | 1.5 | 6.8 |

| Basolateral to Apical (B-A) | 7.5 | 7.1 |

Table 4: Efflux Ratio of this compound with P-gp Inhibitor

| Parameter | Value without Verapamil | Value with Verapamil |

| Efflux Ratio | 5.0 | 1.04 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Caco-2 permeability assay.

Logic of Permeability and Efflux Determination

Caption: Logic for determining permeability and efflux.

References

Application Notes and Protocols for Determining the Apparent Permeability (Papp) of L-767679

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the apparent permeability coefficient (Papp) of the investigational compound L-767679. The primary method described is the in vitro Caco-2 permeability assay, a widely accepted model for predicting the oral absorption of drugs.[1][2][3][4]

Introduction

The apparent permeability (Papp) is a critical parameter in drug discovery and development, providing an estimation of a compound's ability to cross biological membranes, such as the intestinal epithelium.[5] A compound's Papp value helps in assessing its potential for oral bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for this purpose.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the human intestinal lining.[2][3][4]

This document outlines the necessary steps to conduct a Caco-2 permeability assay for this compound, from cell culture and monolayer integrity assessment to the final calculation and interpretation of the Papp value.

Experimental Principle

The Caco-2 permeability assay involves seeding and culturing Caco-2 cells on a microporous membrane in a Transwell® insert, which separates a culture well into an apical (donor) and a basolateral (receiver) compartment.[1][6] The test compound, this compound, is added to the donor compartment, and its appearance in the receiver compartment is monitored over time. The rate of transport across the cell monolayer is used to calculate the apparent permeability coefficient (Papp).[7][8][9]

The formula for calculating Papp is:

Papp (cm/s) = (dQ/dt) / (A * C₀) [7][8]

Where:

-

dQ/dt is the rate of permeation of the drug across the cells (µg/s or mol/s).[8]

-

A is the surface area of the membrane (cm²).[8]

-

C₀ is the initial concentration of the drug in the donor chamber (µg/mL or mol/mL).[8]

Transport can be assessed in two directions:

-

Apical to Basolateral (A-B): Represents absorption from the intestine into the bloodstream.

-

Basolateral to Apical (B-A): Can indicate the involvement of active efflux transporters.[1][8]

The ratio of these two Papp values provides the efflux ratio , which is an indicator of active transport. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[8]

Materials and Reagents

| Material/Reagent | Supplier (Example) |

| This compound | In-house or custom synthesis |

| Caco-2 cells | ATCC (HTB-37) |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Non-Essential Amino Acids (NEAA) | Gibco |

| Penicillin-Streptomycin | Gibco |

| Trypsin-EDTA | Gibco |

| Hank's Balanced Salt Solution (HBSS) | Gibco |

| Transwell® inserts (e.g., 0.4 µm pore size) | Corning |

| 24-well plates | Corning |

| Lucifer Yellow | Sigma-Aldrich |

| Propranolol (B1214883) (High permeability control) | Sigma-Aldrich |

| Atenolol (Low permeability control) | Sigma-Aldrich |

| Analytical standards for LC-MS/MS analysis |

Detailed Experimental Protocol

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.[8] The culture medium should be DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

-

Passage the cells every 3-4 days when they reach 80-90% confluency.[8]

-

For the permeability assay, seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells on the inserts for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[4] Change the culture medium every 2-3 days.

Before initiating the transport experiment, it is crucial to confirm the integrity of the Caco-2 cell monolayer.

-

Transepithelial Electrical Resistance (TEER):

-

Lucifer Yellow Permeability:

-

Add Lucifer Yellow, a fluorescent marker that does not readily cross intact cell layers, to the apical chamber and incubate for 1 hour.[8]

-

Measure the fluorescence in the basolateral chamber using a fluorescence plate reader.

-

A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s confirms monolayer integrity.[8][11]

-

-

Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

-

Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[8]

-

Prepare the dosing solutions of this compound and control compounds (e.g., 10 µM propranolol and atenolol) in HBSS.

-

For Apical to Basolateral (A-B) Permeability:

-

Remove the equilibration buffer.

-

Add the dosing solution to the apical (donor) chamber (e.g., 0.4 mL).

-

Add fresh HBSS to the basolateral (receiver) chamber (e.g., 1.2 mL).[8]

-

-

For Basolateral to Apical (B-A) Permeability (to assess efflux):

-

Remove the equilibration buffer.

-

Add the dosing solution to the basolateral (donor) chamber (e.g., 1.2 mL).

-

Add fresh HBSS to the apical (receiver) chamber (e.g., 0.4 mL).[8]

-

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

-

At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber. Replace the collected volume with fresh HBSS.

-

At the end of the incubation period, collect final samples from both the donor and receiver chambers.

-

Determine the concentration of this compound and control compounds in all collected samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]

Data Presentation and Analysis

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Experimental Conditions

| Parameter | Value |

| Cell Line | Caco-2 (ATCC HTB-37) |

| Seeding Density | 6 x 10⁴ cells/cm² |

| Culture Duration | 21 days |

| Transwell® Insert Area | (e.g., 1.12 cm²) |

| Test Compound | This compound |

| Test Concentration | (e.g., 10 µM) |

| Incubation Time | 120 minutes |

| pH | 7.4 |

Table 2: Monolayer Integrity Data

| Parameter | Acceptance Criteria | Experimental Value |

| TEER (Ω·cm²) | > 250 | [Insert Value] |

| Lucifer Yellow Papp (cm/s) | < 1.0 x 10⁻⁶ | [Insert Value] |

Table 3: Apparent Permeability (Papp) and Efflux Ratio of this compound

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| This compound | A-B | [Insert Value] | [Insert Value] |

| B-A | [Insert Value] | ||

| Propranolol (High Permeability) | A-B | > 20 | N/A |

| Atenolol (Low Permeability) | A-B | < 2 | N/A |

Table 4: Permeability Classification [5]

| Papp Value (cm/s) | Permeability Classification |

| < 2 x 10⁻⁶ | Low |

| 2 x 10⁻⁶ to 20 x 10⁻⁶ | Medium |

| > 20 x 10⁻⁶ | High |

Visualization of Experimental Workflow

Caption: Workflow for determining the apparent permeability (Papp) of this compound using the Caco-2 assay.

Interpretation of Results

The calculated Papp value for this compound should be compared to the values of the high and low permeability controls and the classification table.

-

High Permeability (Papp > 20 x 10⁻⁶ cm/s): Suggests that this compound is likely to be well-absorbed in the human intestine.

-

Medium Permeability (2 x 10⁻⁶ to 20 x 10⁻⁶ cm/s): Indicates moderate absorption.

-

Low Permeability (Papp < 2 x 10⁻⁶ cm/s): Suggests poor intestinal absorption, which may limit oral bioavailability.

An efflux ratio greater than 2 indicates that this compound may be a substrate of efflux transporters, such as P-glycoprotein (P-gp). This could potentially reduce its net absorption in vivo, even if its passive permeability is high. Further studies with specific inhibitors (e.g., verapamil (B1683045) for P-gp) can be conducted to confirm the involvement of specific transporters.[4]

Caption: Logical relationship for interpreting the efflux ratio in permeability assays.

References

- 1. enamine.net [enamine.net]

- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Caco-2 Permeability | Evotec [evotec.com]

- 5. innpharmacotherapy.com [innpharmacotherapy.com]

- 6. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calculation of Apparent Permeability [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. admeshop.com [admeshop.com]

Application Notes and Protocols for L-767679 Transport Studies in MDCK-MDR1 Cells